REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.C=[C:10]1O[C:12](=[O:13])[CH2:11]1.[C:15](O)(=O)C>>[O:13]=[C:12]1[CH:11]=[CH:10][C:4]2[C:3](=[CH:2][C:1]([NH2:8])=[CH:6][CH:5]=2)[N:7]1[CH3:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)N)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
resultant precipitate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred during the addition
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an anchor bolt
|
Type
|
TEMPERATURE
|
Details
|
reflux cooler
|
Type
|
CUSTOM
|
Details
|
to drip into the reaction mixture over the course of about 20 minutes at room temperature
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
heat to 60° to 65° C
|
Type
|
WAIT
|
Details
|
to continue for another hour at 60° to 65° C
|
Type
|
CUSTOM
|
Details
|
was separated out
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 60° to 70° C until the precipitate
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C2=CC(=CC=C2C=C1)N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |